
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol is an organic compound with a complex structure that includes an aminoethyl group and three hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by the introduction of amino and hydroxyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl and amino groups play a crucial role in these interactions, influencing various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole Derivatives: Compounds like tryptamine and serotonin share structural similarities and biological activities.
Imidazole Derivatives: Compounds such as histidine and histamine have similar functional groups and chemical properties.
Uniqueness
What sets 5-(2-Aminoethyl)-3,6-dimethyl-1,2,4-benzenetriol apart is its unique combination of functional groups and its potential for diverse applications in multiple fields. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60059-12-3 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
5-(2-aminoethyl)-3,6-dimethylbenzene-1,2,4-triol |
InChI |
InChI=1S/C10H15NO3/c1-5-7(3-4-11)8(12)6(2)10(14)9(5)13/h12-14H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
XVCHFWOASRHNAW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1O)O)C)O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


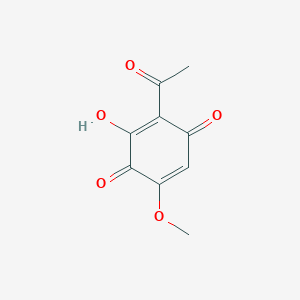
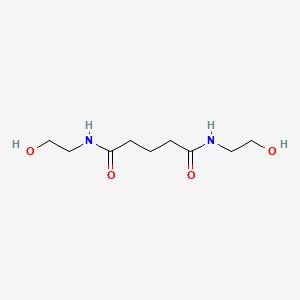


![2-(4-Bromobenzoyl)-4-(4-bromophenyl)-6,7-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile](/img/structure/B15195916.png)
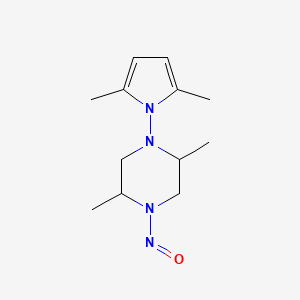

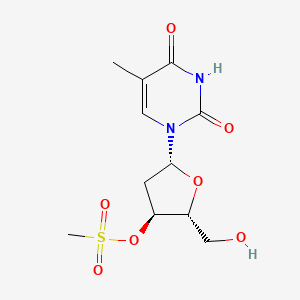


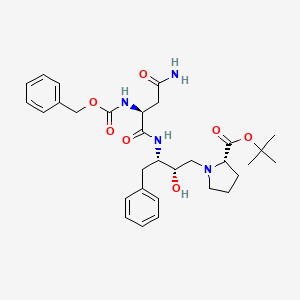


![1H-Naphtho[1,2-d]triazole-6-sulfonic acid](/img/structure/B15195985.png)
